2-Fluoro-6-(trimethylstannyl)pyridine
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Overview
Description
2-Fluoro-6-(trimethylstannyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trimethylstannyl)pyridine typically involves the introduction of a fluorine atom and a trimethylstannyl group into the pyridine ring. One common method is the reaction of 2,6-dibromopyridine with trimethyltin fluoride in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trimethylstannyl)pyridine undergoes various types of reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Stille Coupling: This reaction involves the use of a palladium catalyst and an organohalide to replace the trimethylstannyl group with another functional group.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Scientific Research Applications
2-Fluoro-6-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Fluorinated pyridines are of interest in drug discovery due to their potential biological activity.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trimethylstannyl)pyridine depends on the specific reactions it undergoesThe fluorine atom’s electron-withdrawing properties can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the trimethylstannyl group, making it less versatile in coupling reactions.
6-Trimethylstannylpyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
2,6-Difluoropyridine: Contains two fluorine atoms, which can significantly alter its chemical behavior.
Uniqueness
2-Fluoro-6-(trimethylstannyl)pyridine is unique due to the combination of the fluorine atom and the trimethylstannyl group. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H12FNSn |
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Molecular Weight |
259.90 g/mol |
IUPAC Name |
(6-fluoropyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H3FN.3CH3.Sn/c6-5-3-1-2-4-7-5;;;;/h1-3H;3*1H3; |
InChI Key |
GKEDHNXWUVPFBV-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=N1)F |
Origin of Product |
United States |
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